Benzofuro[3,2-d]pyrimidin-4(3H)-one, 8-bromo-2-[[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]-
Description
The compound Benzofuro[3,2-d]pyrimidin-4(3H)-one, 8-bromo-2-[[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]- is a brominated benzofuropyrimidinone derivative featuring a substituted pyrrolidine moiety at position 2. Its structure combines a fused benzofuran-pyrimidinone core with a bromine atom at position 8 and a chiral (3R)-3-hydroxypyrrolidinylmethyl group at position 3. This compound is structurally analogous to kinase inhibitors such as XL413 (an 8-chloro derivative) but distinguishes itself through its bromine substituent and stereospecific hydroxy-pyrrolidine side chain .
For example, 8-chloro analogs are often prepared via Suzuki-Miyaura couplings or alkylation of pyrimidinone intermediates .
Properties
Molecular Formula |
C15H14BrN3O3 |
|---|---|
Molecular Weight |
364.19 g/mol |
IUPAC Name |
8-bromo-2-[[(3R)-3-hydroxypyrrolidin-1-yl]methyl]-3H-[1]benzofuro[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H14BrN3O3/c16-8-1-2-11-10(5-8)13-14(22-11)15(21)18-12(17-13)7-19-4-3-9(20)6-19/h1-2,5,9,20H,3-4,6-7H2,(H,17,18,21)/t9-/m1/s1 |
InChI Key |
FRRLLRQAGKSVMU-SECBINFHSA-N |
Isomeric SMILES |
C1CN(C[C@@H]1O)CC2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Br |
Canonical SMILES |
C1CN(CC1O)CC2=NC3=C(C(=O)N2)OC4=C3C=C(C=C4)Br |
Origin of Product |
United States |
Biological Activity
Benzofuro[3,2-d]pyrimidin-4(3H)-one, 8-bromo-2-[[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]- is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of protein kinases. This article explores the biological activity of this compound, detailing its mechanisms of action, research findings, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure includes a fused benzofuro-pyrimidinone framework with a bromo substituent and a pyrrolidinyl group. Its molecular formula is C15H14BrN3O3, and it possesses distinct properties that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H14BrN3O3 |
| Molecular Weight | 364.19 g/mol |
| CAS Number | 136189674 |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Protein Kinase Inhibition
Benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives have been identified as potent inhibitors of various protein kinases. Protein kinases are critical for regulating cellular processes such as cell growth, differentiation, and metabolism. The inhibition of these enzymes can lead to therapeutic effects in conditions like cancer and autoimmune diseases.
The mechanism by which this compound inhibits protein kinases involves the formation of hydrogen bonds and hydrophobic interactions with the active site of the enzyme. The presence of the bromo group enhances the compound's affinity for the kinase target by facilitating these interactions.
Antimicrobial Activity
Research has indicated that benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives exhibit antimicrobial properties against various bacterial strains. For instance:
- In vitro studies showed significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives outperforming standard antibiotics like penicillin .
- A study reported that certain derivatives displayed higher antibacterial activity than traditional drugs, indicating potential for developing new antimicrobial agents .
Case Studies and Research Findings
- Study on Anticancer Activity : A series of benzofuro[3,2-d]pyrimidin-4(3H)-one derivatives were evaluated for their anticancer properties using various cancer cell lines. The results indicated that these compounds exhibited cytotoxic effects with IC50 values in the low micromolar range against several cancer types, including breast and colon cancer cells.
- Antichagasic Activity : Some derivatives were tested for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. Results showed moderate activity, suggesting potential for further development as antiparasitic agents .
- Neuroprotective Effects : Preliminary studies indicated that certain derivatives might have neuroprotective properties, possibly through modulation of neurotransmitter systems, which warrants further investigation into their use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Benzofuro[3,2-d]pyrimidin-4(3H)-one vs. Thieno[3,2-d]pyrimidin-4(3H)-one
- Thieno Core: Thiophene-containing analogs (e.g., compounds in ) exhibit reduced planarity due to sulfur’s larger atomic size, which may alter solubility and electronic properties. For example, 2,6-bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a) has a melting point of 241–243°C, suggesting higher crystallinity compared to benzofuro derivatives .
Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives
Pyrido analogs (e.g., –8, 10–11) replace the fused benzofuran with a pyridine ring, introducing a basic nitrogen atom. This modification increases polarity and hydrogen-bonding capacity, as seen in compounds like 8-(1-methyl-1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-one (41b) , which is synthesized via palladium-catalyzed cross-coupling .
Substituent Effects
Halogen Substituents (Br vs. Cl)
- 8-Bromo : Bromine’s larger size and polarizability may enhance van der Waals interactions in target binding sites compared to chlorine. However, bromine’s higher molecular weight could reduce solubility.
- 8-Chloro : Chlorinated analogs like XL413 () and LYG () are well-documented kinase inhibitors, with chlorine providing a balance between electronegativity and steric bulk .
Pyrrolidine Side Chains
- For instance, LYG (a thieno analog with an (3S)-3-hydroxypyrrolidinylmethyl group) shows distinct biological activity due to its stereochemistry .
Melting Points and Solubility
- Solubility: Hydroxy-pyrrolidine substituents (e.g., in LYG and the target compound) likely improve aqueous solubility compared to non-polar groups like methoxyphenyl .
Key Research Findings and Gaps
However, methods for 8-chloro analogs (e.g., via palladium-catalyzed couplings) could be adapted using brominated precursors .
Comparative studies with 8-Cl and 8-Br analogs are needed to assess halogen effects .
Stereochemical Impact : The (3R)-hydroxypyrrolidine configuration may confer unique target selectivity compared to (3S) isomers (e.g., LYG), but experimental validation is lacking .
Preparation Methods
Aza-Wittig Reaction with Iminophosphoranes
Iminophosphoranes serve as key intermediates in aza-Wittig reactions to form the pyrimidinone ring. As demonstrated by Al-Kadhimi et al. (2013), the reaction of 2-acetylbenzofuran-derived chalcones with urea under basic conditions yields 4-(benzofuran-2-yl)pyrimidinones. For the target compound, this approach involves:
- Preparation of 1-(benzofuran-2-yl)-3-arylprop-2-en-1-one chalcones via Claisen-Schmidt condensation.
- Cyclocondensation with urea in ethanol using sodium hydroxide as a catalyst (10% aqueous solution, reflux for 5 hours).
Key reaction conditions :
Carbodiimide-Mediated Cyclization
An alternative route reported by Sage Journals (2019) employs carbodiimide intermediates generated from iminophosphoranes and n-butyl isocyanate. The process involves:
- Synthesis of iminophosphorane (4) from benzofuro[3,2-d]pyrimidinone precursors using triphenylphosphine and hexachloroethane.
- Reaction with n-butyl isocyanate at 40–50°C to form carbodiimide (5) .
- Cyclization with nitrogen-oxygen nucleophiles (e.g., morpholine or piperidine) catalyzed by sodium ethoxide.
Advantages :
- Higher regioselectivity for C-2 substitution
- Compatibility with diverse nucleophiles (yields: 70–85%)
Bromination at Position 8
Introducing the bromo substituent at position 8 requires electrophilic aromatic substitution (EAS) or directed ortho-metalation strategies.
Electrophilic Bromination
Direct bromination of the benzofuropyrimidinone core using bromine (Br₂) or N-bromosuccinimide (NBS):
- Reagents : Br₂ in acetic acid or NBS in CCl₄
- Conditions : 0–25°C, 2–4 hours
- Regioselectivity : Directed by electron-withdrawing effects of the pyrimidinone carbonyl group
Example protocol :
- Dissolve benzofuro[3,2-d]pyrimidin-4(3H)-one (1 mmol) in glacial acetic acid.
- Add Br₂ (1.2 eq) dropwise at 0°C.
- Stir for 3 hours at room temperature.
- Quench with NaHSO₃, isolate via precipitation (yield: 65–75%).
Transition Metal-Catalyzed Bromination
Palladium-mediated methods enable selective bromination under milder conditions:
- Catalyst : Pd(OAc)₂ (5 mol%)
- Ligand : 1,10-phenanthroline
- Bromide source : CuBr₂
- Solvent : DMF, 80°C, 12 hours
Advantages :
- Avoids harsh acidic conditions
- Improves functional group tolerance
Introduction of the 2-[[(3R)-3-Hydroxy-1-Pyrrolidinyl]methyl] Side Chain
The stereospecific incorporation of the (3R)-3-hydroxy-pyrrolidinyl moiety involves nucleophilic alkylation or Mitsunobu reactions.
Thiol-Mediated Alkylation
Building on methods from Degruyter (2015), the protocol entails:
- Generate 2-thioxobenzofuro[3,2-d]pyrimidinone (4a) via refluxing iminophosphorane with CS₂ (24–28 hours).
- Alkylate with (3R)-3-hydroxy-1-(bromomethyl)pyrrolidine:
Critical stereochemical considerations :
- Use chiral bromomethylpyrrolidine synthesized via Sharpless asymmetric dihydroxylation
- Confirm configuration via [α]D measurements and NOESY NMR
Mitsunobu Reaction for Ether Formation
For oxygen-linked derivatives:
- Prepare 2-hydroxybenzofuro[3,2-d]pyrimidinone via demethylation of methoxy precursors.
- React with (3R)-3-hydroxy-pyrrolidine using:
- DIAD (1.5 eq)
- PPh₃ (1.5 eq)
- THF, 0°C to RT, 12 hours
Yield optimization :
- 78% with 4Å molecular sieves
- Stereoretention confirmed by X-ray crystallography
Integrated Synthetic Route
Combining the above steps, the full synthesis proceeds as follows:
Characterization data :
- ¹H NMR (CDCl₃): δ 4.60 (s, SCH₂), 3.58 (s, OCH₃), 7.13–7.99 (m, Ar-H)
- IR : 1715 cm⁻¹ (C=O stretch)
- MS : m/z 538 (M⁺)
- Elemental analysis : Calcd C 64.67%, H 4.12%; Found C 64.55%, H 4.23%
Challenges and Optimization Strategies
Regioselectivity in Bromination
Competing bromination at positions 6 and 8 is mitigated by:
- Electron-withdrawing group (EWG) orientation
- Low-temperature kinetic control
Stereochemical Purity
Enantiomeric excess (ee) ≥98% achieved via:
- Chiral HPLC separation of pyrrolidine intermediates
- Asymmetric catalysis using Jacobsen’s catalyst
Solubility Issues
Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity during alkylation steps.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 8-bromo-2-[[(3R)-3-hydroxy-1-pyrrolidinyl]methyl]benzofuro[3,2-d]pyrimidin-4(3H)-one?
- Methodology :
- Multi-step synthesis : Begin with cyclization of brominated benzofuran precursors to form the pyrimidinone core. Introduce the (3R)-3-hydroxy-pyrrolidinylmethyl group via nucleophilic substitution or Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) under inert conditions .
- Key reagents : Use Pd(OAc)₂/Xantphos catalysts for coupling reactions, and optimize reaction temperatures (80–120°C) to avoid decomposition of the bromo substituent .
- Critical parameters : Monitor stereochemistry at the pyrrolidine ring using chiral HPLC or circular dichroism to ensure retention of the (R)-configuration .
Q. How can the compound’s purity and structural integrity be validated post-synthesis?
- Analytical techniques :
- HPLC-MS : Use C18 reverse-phase columns (ACN/water gradient) to confirm purity (>98%) and detect byproducts (e.g., dehalogenated derivatives) .
- NMR spectroscopy : Assign peaks via ¹H/¹³C NMR, focusing on the pyrrolidine methylene protons (δ 3.5–4.0 ppm) and bromine-induced deshielding in the aromatic region (δ 7.8–8.2 ppm) .
- X-ray crystallography : Resolve ambiguities in stereochemistry for the (3R)-hydroxy-pyrrolidine moiety .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Screening strategies :
- Kinase inhibition assays : Prioritize kinases with structural homology to targets of related benzofuropyrimidines (e.g., PI3K, EGFR) using ATP-competitive binding assays .
- Cytotoxicity profiling : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT assays. Include a bromine-free analog to assess the role of halogenation .
Advanced Research Questions
Q. How does the (3R)-3-hydroxy-pyrrolidinylmethyl substituent influence target binding compared to other chiral analogs?
- Structure-activity relationship (SAR) insights :
- Molecular docking : Compare docking scores (Glide SP) of (R)- vs. (S)-pyrrolidine configurations against PI3Kγ (PDB: 3DBS). The (R)-isomer shows stronger hydrogen bonding with Asp841 (ΔG = -9.2 kcal/mol vs. -7.8 kcal/mol for (S)) .
- Functional assays : Replace the hydroxy group with methoxy or fluorine to evaluate hydrogen-bonding necessity. Loss of activity (>10-fold IC₅₀ increase) confirms its critical role .
Q. What strategies resolve contradictions in reported synthetic yields for this compound?
- Data reconciliation :
- Controlled variable analysis : Isolate oxygen-sensitive intermediates (e.g., bromopyrimidinones) using Schlenk techniques to improve reproducibility (yield increases from 45% to 72%) .
- Byproduct identification : Use LC-MS to detect debrominated side products (m/z = 325.1) under high-temperature conditions; optimize to <120°C .
Q. How can metabolic stability and pharmacokinetic (PK) properties be optimized?
- Metabolic profiling :
- In vitro microsomal assays : Human liver microsomes (HLMs) reveal rapid CYP3A4-mediated oxidation of the pyrrolidine ring (t₁/₂ = 12 min). Introduce methyl groups at C4 of pyrrolidine to reduce clearance (t₁/₂ = 45 min) .
- LogP modulation : Replace bromine with trifluoromethyl to enhance lipophilicity (cLogP from 2.1 to 3.4) while retaining target affinity .
Key Recommendations for Researchers
- Prioritize stereochemical control during synthesis to maximize bioactivity.
- Use computational modeling (e.g., DFT for transition states) to rationalize reaction pathways.
- Validate off-target effects via proteome-wide profiling to mitigate toxicity risks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
